

# Application Note: Quantification of Platanoside in Plant Extracts by HPLC-DAD

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## Compound of Interest

Compound Name: *Platanoside*

Cat. No.: *B145317*

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## Abstract

This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of **Platanoside** in plant extracts. **Platanoside**, a flavonoid glycoside with potential therapeutic applications, can be reliably analyzed using reversed-phase chromatography. This document provides comprehensive protocols for sample preparation, chromatographic separation, and method validation, tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

## Introduction

**Platanoside** is a naturally occurring flavonoid glycoside found in various plant species, notably in the leaves of the American sycamore tree (*Platanus occidentalis*)[1]. Flavonoids and their glycosides are of significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including antioxidant and anti-inflammatory properties[2]. Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization, and the development of new botanical drugs. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of phenolic compounds in complex matrices like plant extracts[3][4]. This method offers excellent separation, sensitivity, and the ability to identify and quantify compounds based on their retention time and UV-Vis spectral data[5].

## Experimental Protocols

### Sample Preparation: Extraction of Platanoside from Plant Material

A reliable extraction method is paramount for the accurate quantification of **Platanoside**. The following protocol is a generalized procedure based on common flavonoid extraction techniques.

#### Materials and Reagents:

- Dried and finely ground plant material (e.g., leaves)
- 80% Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.45 µm syringe filters

#### Protocol:

- Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
- Add 20 mL of 80% methanol.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean collection flask.

- Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
- Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
- Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).
- Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

## HPLC-DAD Method for Platanoside Quantification

The following HPLC-DAD method is optimized for the separation and quantification of **Platanoside** and other related flavonoids.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: 100% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	265 nm and 350 nm (Platanoside has a flavonol structure with characteristic absorptions around these wavelengths)
Run Time	65 minutes (including re-equilibration)

## Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[6]. The validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

**Linearity:** A calibration curve for a **Platanoside** standard should be constructed by plotting the peak area against a series of known concentrations. The linearity is assessed by the correlation coefficient ( $R^2$ ) of the regression line.

**LOD and LOQ:** The LOD and LOQ are determined from the calibration curve and represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

**Precision:** The precision of the method is evaluated by performing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on

different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).

**Accuracy:** The accuracy is determined by a recovery study, where a known amount of **Platanoside** standard is spiked into a sample matrix and the recovery percentage is calculated.

## Data Presentation

The following tables summarize typical quantitative data and method validation parameters for the analysis of kaempferol glycosides, which are structurally similar to **Platanoside** and serve as a good reference.

Table 1: HPLC-DAD Method Validation Parameters for Structurally Similar Flavonol Glycosides

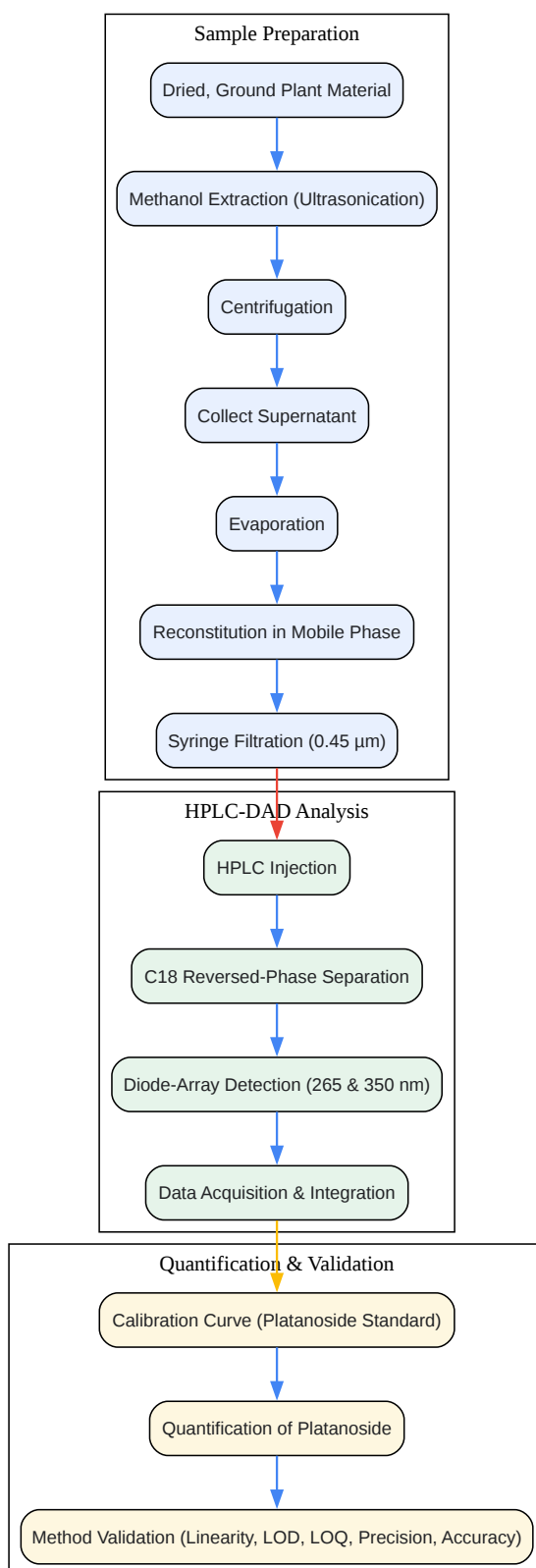
Parameter	Range/Value	Reference
Linearity ( $R^2$ )	> 0.999	<a href="#">[7]</a> <a href="#">[8]</a>
Concentration Range ( $\mu\text{g/mL}$ )	0.88 - 143.3	<a href="#">[7]</a>
LOD ( $\mu\text{g/mL}$ )	0.006 - 0.075	<a href="#">[8]</a> <a href="#">[9]</a>
LOQ ( $\mu\text{g/mL}$ )	0.020 - 0.10	<a href="#">[8]</a> <a href="#">[9]</a>
Intra-day Precision (RSD%)	< 2%	<a href="#">[2]</a> <a href="#">[10]</a>
Inter-day Precision (RSD%)	< 3%	<a href="#">[11]</a>
Accuracy (Recovery %)	89 - 105%	<a href="#">[2]</a> <a href="#">[7]</a>

Table 2: Quantitative Analysis of Structurally Similar Flavonoids in Plant Extracts by HPLC-DAD

Compound	Plant Source	Concentration in Extract (mg/g)	Reference
Kaempferol Glycosides	Astragali Complanati Semen	Not specified, but major peaks	<a href="#">[11]</a>
Kaempferol	Rhus coriaria L.	Minor quantities	<a href="#">[7]</a>
Kaempferol	Broccoli	Not specified	<a href="#">[12]</a>
Kaempferol	Sonchus arvensis	Variable with plant part and origin	<a href="#">[10]</a>

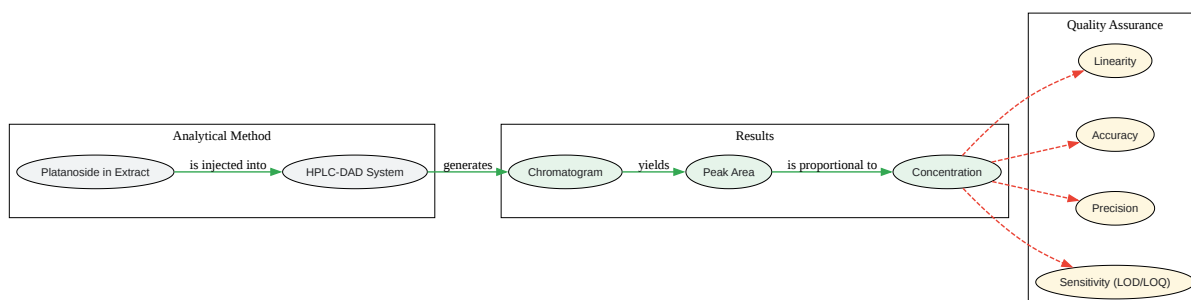
## Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.



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Caption: Experimental workflow for **Platanoside** quantification.



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